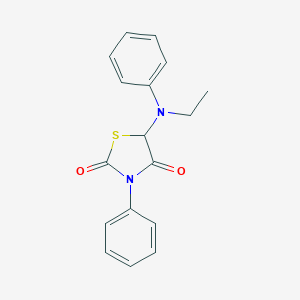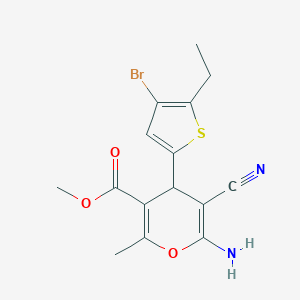
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZSBA and has a molecular formula of C18H16N2O2S. BZSBA is a white to off-white powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
Wirkmechanismus
The mechanism of action of BZSBA is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. In cancer cells, BZSBA has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of certain genes involved in cell proliferation. In bacteria, BZSBA has been shown to inhibit the growth of certain strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
BZSBA has been shown to have various biochemical and physiological effects in different organisms. In mice, BZSBA has been shown to reduce anxiety-like behavior and increase locomotor activity. In cancer cells, BZSBA has been shown to induce oxidative stress and DNA damage. In bacteria, BZSBA has been shown to disrupt the cell membrane and inhibit cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
BZSBA has several advantages as a research tool, including its low cost, easy synthesis, and potential applications in various fields. However, there are also some limitations associated with BZSBA, including its low solubility in water and limited availability of commercial sources.
Zukünftige Richtungen
There are several future directions for research on BZSBA. One area of interest is the development of BZSBA-based drugs for the treatment of cancer and microbial infections. Another area of interest is the use of BZSBA as a plant growth regulator and pesticide. Additionally, there is potential for the use of BZSBA in the development of OLEDs and solar cells. Further research is needed to fully understand the mechanism of action and potential applications of BZSBA.
Conclusion:
In conclusion, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide is a chemical compound that has shown potential applications in various fields like medicine, agriculture, and materials science. Its easy synthesis, low cost, and potential applications make it an attractive research tool. Further research is needed to fully understand the mechanism of action and potential applications of BZSBA.
Synthesemethoden
The synthesis of BZSBA involves the reaction of 2-mercaptobenzoxazole with benzylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The product is then purified by recrystallization to obtain pure BZSBA.
Wissenschaftliche Forschungsanwendungen
BZSBA has been extensively studied for its potential applications in various fields like medicine, agriculture, and materials science. In medicine, BZSBA has shown promising results as an anticancer agent, antimicrobial agent, and anxiolytic agent. In agriculture, BZSBA has shown potential as a plant growth regulator and pesticide. In materials science, BZSBA has been studied for its use in organic light-emitting diodes (OLEDs) and solar cells.
Eigenschaften
Produktname |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide |
|---|---|
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-10-12-6-2-1-3-7-12)11-21-16-18-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H,17,19) |
InChI-Schlüssel |
XSITZYIDDLYDNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)






![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)